N-(3,3-diphenylpropyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
N-(3,3-Diphenylpropyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic acetamide derivative featuring a benzotriazinone core and a diphenylpropyl side chain. The compound’s structure combines a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety, known for its electron-deficient heterocyclic properties, with a lipophilic diphenylpropyl group, which enhances membrane permeability and bioavailability. Its synthesis typically involves nucleophilic substitution or coupling reactions, as demonstrated in Scheme 5 of , where sodium iodide and chlorotrimethylsilane in acetonitrile facilitate functional group transformations .
The benzotriazinone core is structurally analogous to bioactive heterocycles like coumarins and oxadiazoles, which are associated with antioxidant, anticancer, and antimicrobial activities . The diphenylpropyl chain likely contributes to steric bulk and π-π interactions, influencing binding affinity to biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C24H22N4O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C24H22N4O2/c29-23(17-28-24(30)21-13-7-8-14-22(21)26-27-28)25-16-15-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,20H,15-17H2,(H,25,29) |
InChI Key |
ICYSQKGOUVCHOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CN2C(=O)C3=CC=CC=C3N=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-nitroaniline derivatives, under acidic or basic conditions.
Attachment of the Diphenylpropyl Group: The diphenylpropyl group is introduced via a nucleophilic substitution reaction, where the benzotriazinone intermediate reacts with a diphenylpropyl halide in the presence of a base like potassium carbonate.
Final Coupling: The final step involves coupling the benzotriazinone intermediate with an acetamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzotriazinone ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzotriazinone core.
Reduction: Alcohol derivatives of the benzotriazinone ring.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, N-(3,3-diphenylpropyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazinone core can form hydrogen bonds and other interactions with active sites, while the diphenylpropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Research Findings and Trends
- Benzotriazinone vs.
- Diphenylpropyl Chain : The diphenylpropyl group in the target compound and N-(2-methyl-3-oxo-1,3-diphenylpropyl)acetamide suggests a shared pharmacophore for lipid bilayer penetration, critical for CNS-targeting drugs.
- Antioxidant vs. Anticancer Activity: Structural hybrids (e.g., coumarin-thiazolidinone vs. benzotriazinone-acetamide) demonstrate that minor core modifications drastically shift bioactivity profiles .
Biological Activity
Overview of N-(3,3-diphenylpropyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
This compound is a synthetic compound that may exhibit various biological activities due to its structural characteristics. Compounds with similar structures often display pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The compound features:
- A benzotriazine moiety which is known for its diverse biological activities.
- A diphenylpropyl group that may influence its interaction with biological targets.
Biological Activities
-
Antimicrobial Activity
- Many benzotriazine derivatives have shown antimicrobial effects against various pathogens. The presence of the benzotriazine ring can enhance the compound's ability to inhibit bacterial growth.
-
Anti-inflammatory Properties
- Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating cytokine release and inhibiting pro-inflammatory pathways.
-
Anticancer Potential
- Some derivatives of benzotriazine are studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves targeting specific signaling pathways related to cell proliferation and survival.
Case Studies
-
Antimicrobial Evaluation
- A study on benzotriazine derivatives indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) effective against both gram-positive and gram-negative bacteria. This suggests potential for development as antimicrobial agents.
-
Anti-cancer Activity
- Research has shown that some benzotriazine derivatives can inhibit the proliferation of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Data Table: Biological Activity Comparison
| Compound | Activity Type | Observed Effect | Reference |
|---|---|---|---|
| Benzotriazine Derivative A | Antimicrobial | MIC = 10 μg/mL against S. aureus | Study 1 |
| Benzotriazine Derivative B | Anti-inflammatory | Reduced TNF-α levels by 50% | Study 2 |
| Benzotriazine Derivative C | Anticancer | Induced apoptosis in MCF-7 cells | Study 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
